molecular formula C20H22ClN3O2 B4413310 N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide

N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide

Cat. No. B4413310
M. Wt: 371.9 g/mol
InChI Key: ZAYXVYJFTMMONO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide, also known as BAY 59-3074, is a selective antagonist of CB1 receptors. It is a chemical compound that has been widely studied for its potential therapeutic applications in the treatment of various diseases.

Mechanism of Action

N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide 59-3074 is a selective antagonist of CB1 receptors, which are primarily located in the central nervous system. CB1 receptors play a key role in the regulation of appetite, metabolism, and addiction. By blocking CB1 receptors, this compound 59-3074 reduces appetite and food intake, improves glucose tolerance, and reduces drug-seeking behavior.
Biochemical and Physiological Effects:
This compound 59-3074 has been shown to have a number of biochemical and physiological effects. It reduces the activity of the endocannabinoid system, which is involved in the regulation of appetite, metabolism, and addiction. Additionally, it increases the activity of the sympathetic nervous system, which is involved in the regulation of energy expenditure and glucose metabolism.

Advantages and Limitations for Lab Experiments

N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide 59-3074 has several advantages for lab experiments. It is a selective antagonist of CB1 receptors, which allows for specific targeting of this receptor subtype. Additionally, it has been extensively studied in animal models, which provides a wealth of data for researchers to draw upon. However, there are also limitations to its use in lab experiments. It has not been extensively studied in humans, which limits its potential therapeutic applications. Additionally, it may have off-target effects on other receptor subtypes, which could complicate data interpretation.

Future Directions

There are several potential future directions for research on N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide 59-3074. One area of interest is the potential therapeutic applications of this compound in the treatment of obesity, diabetes, and drug addiction. Additionally, there is interest in developing more selective CB1 receptor antagonists that have fewer off-target effects. Finally, there is interest in exploring the potential use of this compound 59-3074 in combination with other drugs or therapies to enhance its therapeutic effects.

Scientific Research Applications

N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide 59-3074 has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including obesity, diabetes, and drug addiction. It has been shown to reduce food intake and body weight in animal models of obesity and improve glucose tolerance in animal models of diabetes. Additionally, it has been found to reduce drug-seeking behavior in animal models of drug addiction.

properties

IUPAC Name

N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2/c1-2-19(25)24-12-10-23(11-13-24)18-9-8-16(21)14-17(18)22-20(26)15-6-4-3-5-7-15/h3-9,14H,2,10-13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYXVYJFTMMONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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